molecular formula C8H7ClN4 B2415346 7-Chloro-4-hydrazinylquinazoline CAS No. 1041703-97-2

7-Chloro-4-hydrazinylquinazoline

Cat. No. B2415346
CAS RN: 1041703-97-2
M. Wt: 194.62
InChI Key: AXWVAZNOXJFTFD-UHFFFAOYSA-N
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Description

7-Chloro-4-hydrazinylquinazoline is a chemical compound used in scientific research. It has a molecular weight of 194.62 . It’s typically found in powder form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of this compound involves the reaction of an anthranilic acid with urea to get 2,4 dihydroxyl quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline derivative . The 2,4 dichloro quinazoline then reacts with hydrazine hydrate in methanol for 4 hours to get the desired compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4.ClH/c9-5-1-2-6-7 (3-5)11-4-12-8 (6)13-10;/h1-4H,10H2, (H,11,12,13);1H .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 194.62 . It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Antitumor and Antimicrobial Activity : Novel 4-substituted-6,7-dimethoxyquinazolines, synthesized via reacting 4-hydrazinylquinazoline with different aromatic aldehydes or isothiocyanates, showed significant anticancer and antimicrobial activities. These compounds were effective against various human tumor cell lines and showed antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Kassab et al., 2016).

  • Antimicrobial Activity of Novel Derivatives : Novel hydrazinyl quinazoline amine derivatives have been synthesized and demonstrated antimicrobial activities. This suggests the potential of these compounds in the development of new antimicrobial agents (Samel & Pai, 2011).

  • Potential as Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxamides showed effectiveness in decreasing seizures, demonstrating antinociceptive and anti-inflammatory properties. This indicates their potential use in treating acute pain and seizures (Wilhelm et al., 2014).

  • Mycobacterium Tuberculosis Inhibitors : Compounds synthesized from 7-chloro-4-hydrazinylquinazoline showed promising inhibitory activity against Mycobacterium tuberculosis, suggesting their potential in antitubercular therapy (Salve, Alegaon, & Sriram, 2017).

  • Antihiv, Antibacterial, and Antifungal Activities : Novel 1,4-disubstituted-1,2,4-triazolo[4,3-a] quinazolin-5(4H)-ones synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one demonstrated significant antifungal and antibacterial activities, including against Mycobacterium tuberculosis (Alagarsamy et al., 2006).

  • Synthesis and Application in Antimalarial and Anticancer Treatments : Several studies have synthesized and evaluated derivatives of 7-chloroquinoline for their antimalarial and anticancer activities, revealing the compound's potential in treating these diseases https://consensus.app/papers/synthesis-anticancer-evaluation-ramírez/862438b682305ffc9c6d093a19f0cc47/?utm_source=chatgpt" target="_blank">(Khan et al., 2009; Ramírez et al., 2021)

  • Antioxidant Properties : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxylates have demonstrated potential antioxidant activities, suggesting their use in combating oxidative stress-related conditions (Saraiva et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

(7-chloroquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWVAZNOXJFTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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